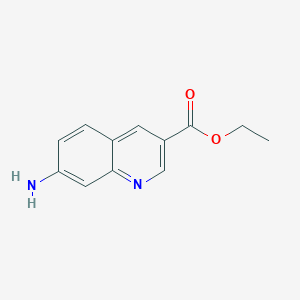

Ethyl 7-aminoquinoline-3-carboxylate

描述

Historical Context and Significance of Quinoline (B57606) Scaffold in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a storied position in the history of medicinal chemistry. First isolated from coal tar in 1834, its significance burgeoned with the discovery of the antimalarial properties of quinine, an alkaloid featuring the quinoline core. This discovery catalyzed extensive research into synthetic quinoline derivatives, leading to the development of crucial antimalarial drugs like chloroquine (B1663885) and primaquine. The structural versatility of the quinoline nucleus allows it to serve as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets, making it a cornerstone in drug discovery. rsc.org Over the decades, this scaffold has been integral to the creation of drugs spanning various therapeutic areas, including antibacterial agents (fluoroquinolones), anticancer treatments, and anti-inflammatory drugs. bldpharm.com

Overview of Functionalized Quinoline Motifs in Medicinal Chemistry

Functionalization of the quinoline ring at its various positions has proven to be a powerful strategy for modulating the pharmacological activity of its derivatives. beilstein-journals.org The ability to introduce diverse substituents allows for the fine-tuning of properties such as target affinity, selectivity, solubility, and metabolic stability. For instance, the placement of an amino group at the 4-position is a key feature of many antimalarial drugs, while modifications at other positions have yielded compounds with potent anticancer, antibacterial, antiviral, and anti-inflammatory activities. wikipedia.org The ester group, such as the ethyl carboxylate at the 3-position, and the amino group at the 7-position, as seen in the subject compound, provide reactive handles for further synthetic modification, enabling the creation of extensive libraries of compounds for biological screening. nih.gov This adaptability makes functionalized quinolines an enduring focus of medicinal chemistry research.

Importance of Ethyl 7-aminoquinoline-3-carboxylate within Heterocyclic Compound Research

This compound is a significant molecule within the broader field of heterocyclic chemistry, primarily serving as a versatile synthetic intermediate or building block. Its structure incorporates the pharmacologically relevant quinoline core, an amino group that can be readily functionalized, and an ester moiety that can be hydrolyzed or converted into other functional groups like amides. This trifunctional nature makes it a valuable precursor for synthesizing more complex molecules with potential therapeutic applications, particularly in the development of novel anticancer agents. nih.gov Research on quinoline-3-carboxylate derivatives has highlighted their potential as antiproliferative agents, making the subject compound a key starting material for exploring structure-activity relationships within this chemical class. nih.gov

Structure

3D Structure

属性

IUPAC Name |

ethyl 7-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSSELQOYSUBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432202 | |

| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339290-20-9 | |

| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Ethyl 7-aminoquinoline-3-carboxylate would exhibit characteristic absorption bands confirming its key structural features. The presence of the primary amine (-NH₂) is identified by a pair of stretching bands in the 3300-3500 cm⁻¹ region. The strong, sharp absorption band around 1720-1740 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. Other significant peaks include C-O stretching for the ester linkage and C=C/C=N stretching vibrations from the quinoline (B57606) ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 |

| Ester Carbonyl | C=O Stretch | 1720 - 1740 |

| Aromatic Ring | C=C and C=N Stretch | 1500 - 1650 |

| Ester C-O | C-O Stretch | 1150 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound (C₁₂H₁₂N₂O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The monoisotopic mass of the molecule is 216.0899 g/mol . uni.lu In electrospray ionization (ESI) mode, the compound is expected to be readily detected as the protonated molecular ion [M+H]⁺ at m/z 217.0972. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu Fragmentation analysis would likely show characteristic losses from the ester group, such as the loss of an ethoxy radical (•OC₂H₅) or ethylene (B1197577) (C₂H₄).

Table 4: Predicted Mass Spectrometry Data for this compound Adducts. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₂H₁₃N₂O₂⁺ | 217.09715 |

| [M+Na]⁺ | C₁₂H₁₂N₂O₂Na⁺ | 239.07909 |

| [M+K]⁺ | C₁₂H₁₂N₂O₂K⁺ | 255.05303 |

| [M-H]⁻ | C₁₂H₁₁N₂O₂⁻ | 215.08259 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characteristic of the molecule's chromophore system. The quinoline ring system is a strong chromophore, and the presence of the amino group at the 7-position acts as a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore). researchgate.net This amino group, through its electron-donating resonance effect, extends the conjugation of the system and causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted quinoline. researchgate.net The UV-Vis spectrum of this compound is expected to show intense absorption bands corresponding to π → π* electronic transitions within the aromatic system. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as insights into intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the crystal packing.

For a compound like this compound, a crystallographic study would be expected to reveal key structural parameters.

Table 1: Expected Data from a Hypothetical X-ray Crystallography Study

| Parameter | Expected Information |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths/Angles | Precise measurements of all atomic bonds and angles within the molecule. |

| Intermolecular Forces | Identification of hydrogen bonds (likely involving the 7-amino group) and π-stacking. |

Such data would be crucial for understanding the solid-state behavior of the compound and for computational modeling studies. chemmethod.com

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a cornerstone technique used to verify the elemental composition of a synthesized compound. It provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. This experimental data is then compared against the theoretical percentages calculated from the compound's molecular formula (C₁₂H₁₂N₂O₂). A close match between the found and calculated values serves as strong evidence of the compound's purity and confirms that the correct product was obtained from a chemical synthesis.

For this compound, the theoretical elemental composition can be calculated as follows:

Molecular Formula: C₁₂H₁₂N₂O₂

Molecular Weight: 216.24 g/mol

Theoretical %C: (12 * 12.011 / 216.24) * 100 = 66.66%

Theoretical %H: (12 * 1.008 / 216.24) * 100 = 5.60%

Theoretical %N: (2 * 14.007 / 216.24) * 100 = 12.95%

Table 2: Representative Elemental Analysis Data Format

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 66.66 | 66.61 |

| Hydrogen (H) | 5.60 | 5.63 |

| Nitrogen (N) | 12.95 | 12.91 |

Experimental values that fall within an acceptable margin of error (typically ±0.4%) of the theoretical values confirm the empirical formula of the compound.

Other Spectroscopic and Microscopic Techniques

A suite of other analytical methods can provide further information on the properties of this compound.

Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic properties of molecules. Compounds with aromatic systems and electron-donating groups, such as the amino group in the quinoline ring system, often exhibit fluorescence. The 8-aminoquinoline (B160924) scaffold, for example, is a well-known fluorophore used in the development of chemical sensors. nih.gov

A fluorescence study of this compound would involve measuring its excitation and emission spectra. The analysis would determine the wavelengths of maximum absorption (excitation) and emission, as well as the Stokes shift (the difference between the two maxima). The fluorescence quantum yield, which measures the efficiency of the fluorescence process, would also be a key parameter. Studies on similar aminoquinoline derivatives have shown that their fluorescence properties can be highly sensitive to the local environment, such as solvent polarity. nih.govrsc.org This solvatochromic behavior can provide insights into the electronic structure of the molecule's excited state.

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of a sample's surface topography. It scans the surface with a focused beam of electrons, generating signals that reveal information about the sample's texture and morphology (e.g., particle shape and size). 6-napse.com

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample's surface. zestron.comcleancontrolling.com The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for a qualitative and semi-quantitative determination of the elemental composition in the microscopic area being observed. cleancontrolling.comlabmanager.com While SEM-EDX is not typically used for the structural elucidation of a pure organic compound like this compound, it is invaluable for identifying inorganic impurities, analyzing the composition of formulated products, or studying the material's surface characteristics. zestron.comlabmanager.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction, DFT allows for the accurate calculation of various molecular properties. For quinoline derivatives, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a suitable basis set like 6-311G(d,p), provide a detailed understanding of their molecular characteristics. researchgate.netbhu.ac.in

A fundamental application of DFT is the optimization of molecular geometry to find the most stable conformation of a molecule. For quinoline derivatives, these calculations predict bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

For instance, in a study of a related compound, ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, DFT calculations at the B3LYP/6–311 G(d,p) level were used to optimize the molecular structure. researchgate.net The quinoline core is generally found to be nearly planar, a characteristic feature of this heterocyclic system. The orientation of the ethyl carboxylate group is a key conformational variable. Theoretical calculations can determine the most energetically favorable arrangement of this substituent, which is crucial for understanding its chemical behavior and potential interactions.

Table 1: Representative Predicted Geometrical Parameters for a Quinoline Carboxylate Analog (Data based on DFT calculations of a structurally similar quinoline derivative)

| Parameter | Predicted Value (Å or °) |

| C-N (quinoline ring) | ~1.3-1.4 Å |

| C=O (carboxylate) | ~1.2 Å |

| C-O (carboxylate) | ~1.35 Å |

| C-C (aromatic) | ~1.4 Å |

| Quinoline ring planarity | Nearly planar |

Note: The exact values can vary depending on the specific substituents and the level of theory used.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. youtube.com

For quinoline derivatives, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is often localized on the quinoline system, particularly the pyridine (B92270) ring. The amino group at the 7-position in this compound is expected to increase the energy of the HOMO, making the molecule a better electron donor. The HOMO-LUMO energy gap provides insights into the molecule's electronic transitions and its potential for charge transfer interactions. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative (Illustrative data based on typical DFT calculations for quinoline analogs)

| Orbital | Energy (eV) |

| HOMO | -6.0 to -5.0 eV |

| LUMO | -2.0 to -1.0 eV |

| HOMO-LUMO Gap | 4.0 to 4.5 eV |

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental spectra for structure verification.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning the signals in experimental spectra. For quinoline derivatives, the chemical shifts of the protons and carbons in the aromatic rings are influenced by the electron-donating or electron-withdrawing nature of the substituents. researchgate.net

IR (Infrared): The vibrational frequencies calculated using DFT can be correlated with the peaks in an experimental IR spectrum. This helps in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the N-H stretching of the amino group, the C=O stretching of the carboxylate, and the various C-H and C=C vibrations of the quinoline ring. researchgate.net

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectra of molecules. bhu.ac.in For quinoline derivatives, the spectra typically show characteristic π-π* transitions of the aromatic system. The position and intensity of the absorption bands are sensitive to the substitution pattern on the quinoline ring. researchgate.net

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). wolfram.com

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, indicating these are sites for potential electrophilic attack or hydrogen bonding. The amino group would also influence the charge distribution. The regions around the hydrogen atoms are generally positive. researchgate.netresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is widely used in drug discovery to understand the interactions between a drug candidate and its biological target. nih.gov

For quinoline derivatives, which are known to exhibit a range of biological activities including anticancer properties, molecular docking studies are crucial for elucidating their mechanism of action. pensoft.netresearchgate.net These studies involve docking the quinoline derivative into the active site of a target protein, such as a kinase or another enzyme implicated in cancer progression. pensoft.netnih.gov

The docking results provide information on the binding affinity (often expressed as a docking score or binding energy) and the specific interactions between the ligand and the protein's amino acid residues. nih.gov These interactions can include:

Hydrogen bonds: These are crucial for stabilizing the ligand-protein complex. The amino group and the carboxylate group of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The aromatic quinoline ring can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π stacking: The planar aromatic system of the quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Electrostatic interactions: The charged or polar groups on the ligand can form electrostatic interactions with charged residues in the protein.

By analyzing these interactions, researchers can understand the structural basis for the biological activity of the compound and can design new derivatives with improved potency and selectivity. nih.gov For example, docking studies of novel quinoline-amidrazone hybrids into the c-Abl kinase binding site have been used to explore their potential anticancer mechanisms. pensoft.net

Table 3: Common Protein Targets and Interacting Residues for Quinoline Derivatives in Anticancer Studies (Illustrative examples from docking studies of various quinoline-based compounds)

| Protein Target (PDB ID) | Key Interacting Amino Acid Residues | Type of Interaction |

| c-Abl Kinase (1IEP) | Met318, Thr315, Phe382 | Hydrogen bonds, hydrophobic interactions |

| EGFR Kinase | Met793, Thr790, Leu718 | Hydrogen bonds, π-π stacking |

| Tubulin | Cys241, Leu242, Val318 | Hydrophobic interactions, hydrogen bonds |

Prediction of Potential Biological Mechanisms

While direct molecular docking studies specifically for this compound are not extensively detailed in the available literature, the broader class of 4-aminoquinolines and quinoline carboxylates has been the subject of significant computational investigation, particularly for antimalarial and anticancer applications. These studies provide a framework for predicting the potential mechanisms of the title compound.

Molecular docking simulations are frequently used to predict the binding affinity and orientation of a ligand within the active site of a protein target. For quinoline derivatives, a primary mechanism of antimalarial action is the inhibition of hemozoin formation in the parasite's food vacuole. Computational models suggest that the 7-substituted-4-aminoquinoline scaffold is critical for this inhibitory effect, helping the drug accumulate in the acidic vacuole. nih.gov Molecular docking studies on similar compounds have identified key interactions, such as hydrogen bonding and π-π stacking, with biological targets. nih.gov For instance, docking of quinoline-amidrazone hybrids into the c-Abl kinase binding site (PDB: 1IEP) has been used to explore their potential as anticancer agents. pensoft.net Similarly, docking investigations of quinolinone-coumarin hybrids with the breast cancer mutant receptor 3HB5-oxidoreductase have revealed auspicious interactions, suggesting a potential antitumor mechanism. nih.gov

Based on these analogous studies, it is predicted that this compound could engage in similar interactions. The quinoline core can participate in π-π stacking with aromatic residues of a target protein, while the 7-amino group and the 3-carboxylate moiety can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the binding affinity and specificity that drive biological activity.

Structure-Activity Relationship (SAR) Computational Analysis

Quantitative Structure-Activity Relationship (QSAR) studies computationally correlate the chemical structure of a series of compounds with their biological activity. For 7-aminoquinoline (B1265446) derivatives, these analyses are crucial for optimizing potency and other pharmacological properties.

Computational SAR studies on 7-substituted-4-aminoquinolines have demonstrated the importance of steric, hydrophobic, and electronic factors for their antimalarial activity. nih.govasianpubs.org Multiple linear regression (MLR) analyses have yielded statistically significant QSAR models that can predict the activity of new analogs. asianpubs.orgdoi.orgresearchgate.net For example, studies on 7-chloro-4-aminoquinolines highlight that descriptors related to the molecule's shape, size, and electronic distribution are critical for its biological function. doi.orgresearchgate.net

A key insight from SAR studies on related 4-oxo-3-carboxyl quinolones is the critical role of the 3-carboxylate group. nih.gov In a study of 7-methoxy quinolones, the ethyl carboxyl ester at the 3-position conferred the highest antimalarial potency. nih.gov Replacing the ester with a carboxylic acid or an amide group completely abolished the activity, and its removal resulted in inactive compounds. nih.gov This suggests that the ethyl carboxylate moiety of this compound is likely essential for its biological activity, possibly by influencing the molecule's electronic properties, membrane permeability, or its ability to bind to a specific target. nih.gov Furthermore, the electron-donating nature of the 7-amino group is predicted to significantly influence the pKa of the quinoline nitrogen, which in turn affects drug accumulation in acidic cellular compartments like the parasite food vacuole. researchgate.net

Computational Studies on Reaction Mechanisms

Density Functional Theory (DFT) calculations are instrumental in elucidating the mechanisms of chemical reactions, including those used to synthesize and functionalize the quinoline scaffold. While specific computational studies on the synthesis of this compound are limited, extensive research on related C-H activation reactions provides a strong theoretical foundation for understanding its formation.

The functionalization of quinoline rings often proceeds through transition-metal-catalyzed C-H activation, a process where a typically inert carbon-hydrogen bond is cleaved. Computational studies have shown that carboxylate ligands, often from metal acetate (B1210297) precursors like Pd(OAc)₂, play a crucial role in this process. researchgate.netst-andrews.ac.uk DFT calculations on the C-H activation of phenylpyridines catalyzed by copper, palladium, and ruthenium carboxylates support a concerted mechanism where the carboxylate acts as an internal base. researchgate.netrsc.org This assistance lowers the activation energy of the C-H cleavage step. researchgate.netrsc.org The calculations reveal that carboxylates derived from stronger acids tend to make the metal center more electrophilic, which accelerates the C-H activation by promoting the pre-formation of the carbon-metal bond. researchgate.netrsc.org

The concept of Ambiphilic Metal-Ligand Assistance (AMLA) provides a mechanistic interpretation for carboxylate-assisted C-H activation. researchgate.net In this model, the reaction involves a bifunctional transition state where the metal center interacts with the carbon atom while the carboxylate ligand abstracts the proton. Computational literature suggests that AMLA and the Concerted Metalation Deprotonation (CMD) mechanism are closely related and represent the preferred pathways for internal carboxylate-assisted C-H activation. researchgate.net While specific DFT studies modeling the AMLA pathway for 7-aminoquinoline synthesis are not prominent, the principles derived from studies on other heterocyclic systems are considered applicable.

The Concerted Metalation-Deprotonation (CMD) mechanism is widely accepted as a low-energy pathway for C-H activation, particularly for high-valent, late transition metals like Pd(II). wikipedia.org This pathway involves a single transition state where the C-H bond is broken and the new C-metal bond is formed simultaneously, with a base (such as a carboxylate) accepting the proton. wikipedia.org

DFT calculations have repeatedly identified the CMD pathway as the most energetically favorable mechanism for C-H activation in various aromatic substrates. rsc.orgnih.govresearchgate.net In the CMD transition state, there is a computed partial formation of the carbon-metal bond and partial protonation of the carboxylate ligand. wikipedia.org This mechanism is crucial for directing the regioselectivity of C-H functionalization on the quinoline ring. The presence of directing groups, such as the amino group in the target molecule, can influence which C-H bond is activated by coordinating to the metal center and positioning it for a specific CMD event.

In silico ADMET Studies for Pharmacokinetic and Toxicity Profiles

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in computational drug discovery, allowing for the early assessment of a compound's drug-likeness. mdpi.com While a specific, comprehensive ADMET profile for this compound is not published, predictions can be made based on general quinoline studies and available computational tools.

These platforms calculate molecular descriptors to estimate various pharmacokinetic and toxicological properties. nih.govresearchgate.net For quinoline derivatives, key predicted parameters often include oral bioavailability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicities. mdpi.comresearchgate.net

For example, in silico ADMET studies on quinoline-carboxamide derivatives predicted them to be orally bioavailable with acceptable pharmacokinetic properties. researchgate.net Similarly, studies on 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives predicted moderate lipophilicity and bioavailability. researchgate.net It is generally predicted that quinoline structures may present risks for genotoxicity or mutagenicity, which is a characteristic often associated with DNA intercalating agents and requires experimental verification. udhtu.edu.ua

Below is a table of predicted ADMET properties for a representative 7-aminoquinoline structure, illustrating the type of data generated in such studies.

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good absorption from the GI tract |

| Oral Bioavailability | Moderate to High | Likely suitable for oral administration |

| P-glycoprotein Substrate | Yes/No | Affects cellular efflux and drug resistance |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | CNS side effects may be limited |

| Plasma Protein Binding | High | May affect free drug concentration |

| Metabolism | ||

| CYP2D6 Substrate/Inhibitor | Likely | Potential for drug-drug interactions |

| CYP3A4 Substrate/Inhibitor | Likely | Potential for drug-drug interactions |

| Excretion | ||

| Renal Clearance | Low | Primarily cleared through metabolism |

| Toxicity | ||

| AMES Mutagenicity | Probable | Potential for mutagenicity |

| Carcinogenicity | Non-carcinogen (predicted) | Lower long-term toxicity risk |

| Hepatotoxicity | Possible | Potential for liver toxicity |

Note: The data in this table is illustrative and based on general predictions for the 7-aminoquinoline scaffold using common in silico models. Specific values for this compound would require dedicated computational analysis.

Future Research Directions

The utility of Ethyl 7-aminoquinoline-3-carboxylate as a synthetic building block points to several promising avenues for future research:

Development of Novel Anticancer Agents: A systematic derivatization of the 7-amino and 3-carboxylate groups could lead to the discovery of new compounds with enhanced potency and selectivity against various cancer cell lines. Structure-activity relationship (SAR) studies would be crucial in guiding the design of these next-generation agents. nih.gov

Exploration as Fluorescent Probes: Given the fluorescent properties of other aminoquinolines, synthesizing derivatives of this compound for use as chemosensors or bioimaging probes is a logical next step. Research could focus on creating derivatives that selectively bind to specific metal ions or cellular organelles. nih.gov

Synthesis of Novel Heterocyclic Systems: The compound can be used as a starting material for the construction of more complex, fused heterocyclic systems, potentially leading to the discovery of novel scaffolds with unique biological or material properties.

Biological Activities and Mechanistic Investigations

Anticancer Activity

Derivatives of the quinoline-3-carboxylate scaffold have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.

In vitro Cytotoxicity against Cancer Cell Lines (e.g., A549, MCF-7, Ovarian Cancer Cell Lines)

The cytotoxic effects of Ethyl 7-aminoquinoline-3-carboxylate derivatives have been evaluated against several human cancer cell lines. A study involving novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives demonstrated promising cytotoxicity. Specifically, derivatives with hexanoic, octanoic, lauric, and myristic acid moieties were tested against a panel of cancer cell lines that included DU145 (prostate cancer), A549 (lung cancer), SKOV3 (ovarian cancer), and MCF-7 (breast cancer). These compounds exhibited significant cytotoxic activity against all tested cell lines.

In another study, a series of newly synthesized quinoline-based compounds were evaluated for their antiproliferative efficacy against four cancer cell lines. The results indicated that breast (MCF-7) and lung (A-549) cancer cell lines were particularly sensitive, with GI50 (Growth Inhibition 50) values ranging from 25 to 82 nM. One of the lead compounds from this series demonstrated the most significant antiproliferative action.

Furthermore, the anticancer potential of various quinolone and quinoline (B57606) derivatives has been investigated against MCF-7, K-562 (bone marrow cancer), and HeLa (cervical cancer) cell lines. The results showed that these compounds possess a variable degree of inhibition and were found to be selective towards cancer cells when compared to normal baby hamster kidney cells (BHK-21). For instance, the derivative 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid showed an 82.9% reduction in the cellular growth of MCF-7 cells.

Interactive Table: Cytotoxicity of Quinoline-3-Carboxylate Derivatives

| Compound Type | Cell Line | Activity |

|---|---|---|

| Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylates | A549 (Lung) | Promising Cytotoxicity |

| Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylates | MCF-7 (Breast) | Promising Cytotoxicity |

| Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylates | SKOV3 (Ovarian) | Promising Cytotoxicity |

| Novel Quinoline-based Inhibitors | A-549 (Lung) | GI50: 25-82 nM |

| Novel Quinoline-based Inhibitors | MCF-7 (Breast) | GI50: 25-82 nM |

Mechanisms of Action (e.g., c-Abl kinase inhibition, TRBP binding, topoisomerase-independent mechanisms)

The anticancer effects of quinoline derivatives are mediated through various mechanisms. While specific mechanistic data for this compound is not extensively detailed, studies on related compounds provide insight into the potential pathways.

Some quinoline derivatives function as kinase inhibitors. For example, certain styrylquinazoline (B1260680) derivatives have been shown to act as inhibitors of the c-Abl kinase, a tyrosine kinase that is constitutively active in some forms of leukemia. This suggests that the quinoline scaffold can be adapted to target specific oncogenic kinases.

Another potential mechanism involves the interaction with RNA-binding proteins. The TAR RNA-binding protein (TRBP) is known for its role in RNA interference and has been implicated in oncogenesis. While a direct link to this compound has not been established, the broader class of small molecules that modulate RNA-binding protein function is an active area of cancer research.

Quinoline derivatives can also exert their anticancer effects through mechanisms independent of topoisomerase inhibition, a common target for many chemotherapeutics. For instance, a novel quinoline-4-carboxamide derivative was found to act by inhibiting the translation elongation factor 2 (PfEF2), which is essential for protein synthesis. This highlights the diverse molecular targets that can be engaged by compounds featuring the quinoline core. The anti-cancer activities of some quinoline-3-carboxylate derivatives have been attributed to the up-regulation of intrinsic apoptosis pathways nih.gov.

Synergistic Effects with Established Chemotherapeutics (e.g., Cisplatin)

The combination of quinoline derivatives with existing chemotherapy agents is a strategy being explored to enhance efficacy and overcome drug resistance. Research has shown that the quinoline derivative PQ1 can enhance the cytotoxic effect of cisplatin (B142131) on prostate cancer PC3 cells. The combination of cisplatin with PQ1 at concentrations of 1-10 μmol/L significantly inhibited the proliferation of PC3 cells in a concentration- and time-dependent manner. This synergistic effect is believed to be mediated by the upregulation of Connexin 43 (Cx43) mRNA and protein, which promotes gap junction communication between cancer cells, thereby increasing the bystander effect of cisplatin nih.gov. While this study did not involve this compound directly, it provides a proof-of-concept for the potential of quinoline derivatives to act as chemosensitizers.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to combat microbial infections, showing activity against a range of bacteria and fungi.

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

The quinoline-3-carboxylate scaffold is a core component of quinolone antibiotics. Research into novel derivatives continues to yield compounds with significant antibacterial properties. A study on 8-amino-7-(aryl/hetaryl)fluoroquinolones, synthesized from an ethyl-7-chloro-6-fluoro-8-nitroquinolone-3-carboxylate precursor, demonstrated significant antimicrobial activity against a panel of Gram-negative bacteria (including Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae) and Gram-positive bacteria (including Enterococcus faecalis, Listeria monocytogenes, Streptococcus agalactiae, Staphylococcus epidermidis, and Staphylococcus aureus). The activity of some of these compounds was comparable or even superior to standard antibiotics like ampicillin (B1664943) and ciprofloxacin.

Another series of novel 3-quinolinecarboxylic acid derivatives, characterized by a fluorine at the 6-position and substituted amino groups at the 1- and 7-positions, also showed potent antibacterial activity.

Furthermore, a study on ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives found that a derivative with a hexanoic acid-based fatty amide exhibited significant antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus MTCC 96, with a Minimum Inhibitory Concentration (MIC) value of 3.9 μg/mL. This compound also showed excellent anti-biofilm activity against Staphylococcus aureus MTCC 96 and Bacillus subtilis MTCC 121, with MIC values of 2.1 and 4.6 μg/mL, respectively.

Interactive Table: Antibacterial Activity of Quinoline-3-Carboxylate Derivatives

| Compound Derivative | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 8-amino-7-(aryl/hetaryl)fluoroquinolones | Gram-positive & Gram-negative strains | Significant Activity |

| Ethyl 1-ethyl-6-fluoro-7-(hexanoylamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate | Staphylococcus aureus MTCC 96 | 3.9 μg/mL |

| Ethyl 1-ethyl-6-fluoro-7-(hexanoylamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate | Staphylococcus aureus MTCC 96 (anti-biofilm) | 2.1 μg/mL |

Antifungal Activity

The antifungal potential of quinoline derivatives has also been an area of active research. A series of novel fluorinated quinoline analogs were synthesized and tested against ten phytopathogenic fungi. The results indicated that these compounds generally showed good antifungal activity.

In a study of quinoline derivatives derived from ethyl p-aminobenzoate, the synthesized compounds were screened for their in vitro antifungal activity against Aspergillus terreus and Aspergillus niger. One of the compounds in the series, 6-(ethoxycarbonyl) quinoline-4-carboxylic acid, showed the most potent activity against A. terreus.

Additionally, the hexanoic acid-based fatty amide derivative of ethyl 1-ethyl-6-fluoro-7-amino-1,4-dihydro-4-oxoquinoline-3-carboxylate, which showed good antibacterial activity, was also reported to have promising activity against fungal strains, indicating a broad-spectrum antimicrobial potential for this class of compounds.

Antitubercular Activity

The quinoline nucleus is a well-established pharmacophore in the development of antitubercular agents. nih.gov Its presence in both natural and synthetic compounds has demonstrated a wide range of pharmacological activities, including efficacy against Mycobacterium tuberculosis. nih.gov Research into quinoline derivatives has aimed to contribute to the global effort to combat tuberculosis, an infectious disease with a significant worldwide burden. nih.gov

While the broader class of quinoline derivatives has shown significant promise, specific studies detailing the antitubercular activity of this compound against susceptible or drug-resistant strains of M. tuberculosis are not extensively documented in current literature. Research has often focused on modifications at other positions of the quinoline ring or on different functional groups. For instance, novel molecules incorporating a quinoline-3-carbohydrazone moiety have been synthesized and evaluated, showing moderate antitubercular effects. mdpi.com Similarly, isatin-tethered quinoline hybrids have been developed, with some derivatives displaying potent growth inhibition against M. tuberculosis, suggesting that the substitution pattern on the quinoline core is a critical determinant of activity. mdpi.com

Antimalarial Activity

Aminoquinoline-based compounds have historically been the cornerstone of malaria chemotherapy, with Chloroquine (B1663885) being a notable example. nih.govnih.gov The emergence of drug-resistant strains of Plasmodium, particularly P. falciparum, has necessitated the development of new chemical entities capable of overcoming this challenge. nih.gov

A primary goal in modern antimalarial drug discovery is to develop compounds that are effective against chloroquine-resistant (CQR) parasites. nih.gov Consequently, new quinoline derivatives are often benchmarked against Chloroquine. Numerous studies have reported the synthesis of 4-aminoquinoline (B48711) analogues that exhibit superior activity against CQR strains of P. falciparum compared to Chloroquine itself. nih.govraco.cat For instance, the introduction of different side chains at the 4-amino position has yielded compounds with potent activity against both chloroquine-sensitive (CQS) and CQR strains. nih.gov While a direct comparison of this compound with Chloroquine is not documented, the extensive body of research on related analogues underscores the continued importance of the quinoline scaffold in the search for next-generation antimalarials. mdpi.com

Enzyme Inhibition Studies

The interaction of this compound derivatives with specific enzymes has been a key area of investigation, revealing potential therapeutic applications beyond antimicrobial activity.

Derivatives incorporating ethyl quinoline-3-carboxylate moieties have been evaluated as inhibitors of human (h) carbonic anhydrase (CA) isoforms. tandfonline.com Specifically, a novel series of benzenesulfonamides featuring this scaffold was tested against the cytosolic isoforms hCA I and hCA II. tandfonline.com The results indicated that these compounds inhibited both isoforms to varying degrees. tandfonline.com In contrast, studies on the structurally related 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold showed that most of its derivatives were weak inhibitors of hCA I and II. nih.govnih.gov

The inhibitory activity of the ethyl quinoline-3-carboxylate derivatives against hCA I and hCA II is summarized in the table below.

| Enzyme Isoform | Inhibition Constant (Kᵢ) Range (μM) |

| Human Carbonic Anhydrase I (hCA I) | 0.966 – 9.091 |

| Human Carbonic Anhydrase II (hCA II) | 0.083 – 3.594 |

| Data sourced from a study on benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties. tandfonline.com |

Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its production is catalyzed by nitric oxide synthase (NOS). The neuronal isoform, nNOS, has been targeted for the development of agents against neurodegenerative conditions. mdpi.com The aminoquinoline scaffold has been identified as a promising starting point for the design of nNOS inhibitors. mdpi.com However, a significant challenge for these compounds is their high polarity, which can impede their ability to cross the blood-brain barrier. mdpi.com While research has explored various aminoquinoline-based inhibitors, specific studies on the inhibitory activity of this compound against nNOS are not detailed in the available literature. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

Currently, there is a lack of specific research data in publicly accessible scientific literature detailing the inhibitory activity of this compound or its parent compound, 7-aminoquinoline-3-carboxylic acid, against the Epidermal Growth Factor Receptor (EGFR). While the broader quinoline and quinazoline (B50416) scaffolds are common in the design of EGFR inhibitors, direct studies on this specific molecule have not been identified.

COX-2 Inhibitory Activity

There is no specific information available in the reviewed scientific literature regarding the Cyclooxygenase-2 (COX-2) inhibitory activity of this compound. Research on related quinoline derivatives as COX-2 inhibitors exists, but direct enzymatic assays and corresponding IC50 values for this particular compound are not documented.

Anti-inflammatory Properties

Investigations into the biological effects of the parent compound, quinoline-3-carboxylic acid, have shown notable anti-inflammatory potential. In a study evaluating various quinoline derivatives, quinoline-3-carboxylic acid demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS) induced inflammation models using RAW264.7 mouse macrophages. Its activity was found to be comparable to the classical nonsteroidal anti-inflammatory drug (NSAID), indomethacin, without inducing related cytotoxicity in the inflamed macrophage cells.

However, specific in vivo studies and detailed mechanistic data for this compound itself are not extensively detailed in current literature.

Antioxidant Activity

Contrary to the potential of some heterocyclic compounds, research indicates a lack of significant antioxidant capacity for the parent structure, quinoline-3-carboxylic acid. In studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, quinoline-3-carboxylic acid did not exhibit notable antioxidant capabilities when compared to the standard antioxidant, ascorbic acid.

Table 1: Antioxidant Activity Data for the Parent Compound

| Compound | Assay | Result | Reference Compound |

|---|

This interactive table summarizes the available findings on the antioxidant potential.

Interaction with Biological Macromolecules

Detailed experimental data on the specific interactions of this compound with biological macromolecules is limited.

Protein Binding

Receptor Binding Assays

There is no available data from specific receptor binding assays for this compound to determine its affinity and selectivity for various biological receptors. While related quinoline structures have been investigated for their affinity to targets like serotonin (B10506) receptors, such data is absent for the specific compound .

Derivatization and Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

Structure-activity relationship (SAR) studies have been pivotal in elucidating the role of different substituents on the quinoline (B57606) core. The nature and position of these functional groups are critical determinants of both the potency and selectivity of the compounds.

For antimalarial activity , specific substitutions on the quinoline-3-carboxylate framework are crucial. Research has shown that an ethyl carboxylate group at the C-3 position is often superior to a carboxylic acid or amide for antimalarial potency. The presence of a 4-oxo group is also considered important, as its removal can lead to a significant decrease in activity. Furthermore, an aryl ring at the C-2 position can cause large variations in antimalarial potency, with meta-substituents on this aryl ring being generally favored over ortho- or para-substituents. In the context of 4-aminoquinoline (B48711) antimalarials like chloroquine (B1663885), an electron-withdrawing group, typically a chlorine atom, at the C-7 position is essential for optimal activity. youtube.com Replacing this with an electron-donating group can lead to a complete loss of potency. youtube.com

In the realm of antibacterial agents , derivatives of the quinoline-3-carboxylic acid core have shown significant promise. SAR studies indicate that antibacterial potency is often greatest when the C-7 position is substituted with groups like 4-methyl-1-piperazinyl or a simple piperazinyl group.

For anticancer activity , particularly as inhibitors of dihydroorotate (B8406146) dehydrogenase, the quinoline carboxylic acid scaffold has shown three critical regions for substitution. nih.gov These include the necessity of bulky hydrophobic substituents at the C-2 position, a strict requirement for a carboxylic acid at the C-4 position, and appropriate substitutions on the benzo portion of the quinoline ring. nih.gov Other studies on quinoline-3-carboxylate derivatives have identified compounds with potent antiproliferative activity against cell lines such as MCF-7 (breast cancer) and K562 (leukemia). nih.gov

The following table summarizes the impact of key substituents on the biological activity of quinoline derivatives.

| Position | Substituent | Impact on Biological Activity | Target/Disease |

| C-3 | Ethyl Carboxylate | Superior to carboxylic acid or amide for antimalarial activity. | Malaria |

| C-4 | 4-Oxo Group | Important for antimalarial potency; removal decreases activity. | Malaria |

| C-7 | Electron-withdrawing group (e.g., Chloro) | Essential for optimal antimalarial activity. youtube.com | Malaria |

| C-7 | 4-Methyl-1-piperazinyl | Enhances antibacterial potency. | Bacterial Infections |

| C-2 | Bulky Hydrophobic Group | Necessary for dihydroorotate dehydrogenase inhibition. nih.gov | Cancer |

Design and Synthesis of Novel Analogues for Enhanced Activity and Selectivity

Building on SAR insights, medicinal chemists have designed and synthesized a plethora of novel analogues of ethyl 7-aminoquinoline-3-carboxylate to improve therapeutic efficacy and selectivity. These strategies often involve scaffold hopping, molecular hybridization, and the introduction of diverse functional groups.

One common approach is the modification of the C-7 amino group. For instance, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were prepared. Among these, analogues with hexanoic and octanoic acid moieties at the C-7 position exhibited promising cytotoxicity against various cancer cell lines and also showed significant antibacterial and antifungal activity.

Molecular hybridization, which combines the quinoline scaffold with other pharmacologically active moieties, has yielded potent new compounds. Examples include:

Quinoline-Chalcone Hybrids: Designed as potential anticancer agents, these molecules link the quinoline core to a chalcone (B49325) fragment, leveraging the known anticancer properties of both scaffolds.

Thiazoline-Quinoline Derivatives: The synthesis of compounds incorporating a thiazoline (B8809763) ring has led to analogues with good to excellent anti-inflammatory activity. researchgate.net

Quinoline-Pyrimidine Hybrids: Novel dihydropyrimidine (B8664642) derivatives bearing a quinoline residue have demonstrated moderate to high antimalarial activities. mdpi.com

These synthetic efforts highlight the versatility of the quinoline-3-carboxylate scaffold as a template for developing targeted therapeutic agents. The design of these novel analogues is often guided by the desire to enhance interactions with specific biological targets while minimizing off-target effects. mdpi.comrsc.org

Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore model outlines the essential structural features required for a molecule to interact with a specific biological target. For the quinoline-3-carboxylate scaffold, these requirements vary depending on the target enzyme or receptor.

Protein Kinase CK2 Inhibition: For inhibitors of protein kinase CK2, a key enzyme implicated in cancer, derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as particularly active. This suggests that the 2-aminoquinoline-3-carboxylic acid moiety is a crucial part of the pharmacophore for this target. nih.gov

PRMT5 Inhibition: In the context of targeting Protein Arginine Methyltransferase 5 (PRMT5), another important cancer target, the 2-aminoquinoline (B145021) moiety itself serves as a foundational pharmacophore. acs.org It is known to form critical bidentate hydrogen-bonding interactions within the active site of the enzyme. acs.org

Dihydroorotate Dehydrogenase Inhibition: As mentioned previously, the pharmacophoric requirements for inhibiting this enzyme include a carboxylic acid at the C-4 position and a large, hydrophobic group at the C-2 position of the quinoline ring. nih.gov

Antimalarial Action: For traditional 4-aminoquinoline antimalarials, the key pharmacophoric features include the quinoline nitrogen, the 7-chloro group, and the basic amino group in the side chain, which are all crucial for drug accumulation in the parasite's acidic food vacuole and inhibition of heme polymerization.

The table below outlines the key pharmacophoric features for different biological targets.

| Biological Target | Key Pharmacophoric Features |

| Protein Kinase CK2 | 2-Aminoquinoline-3-carboxylic acid moiety. nih.gov |

| PRMT5 | 2-Aminoquinoline scaffold for hydrogen bonding. acs.org |

| Dihydroorotate Dehydrogenase | C-4 carboxylic acid and a C-2 bulky hydrophobic group. nih.gov |

| Malaria Parasite (Heme Polymerization) | Quinoline nitrogen, C-7 electron-withdrawing group, basic side chain. |

Investigation of Conformation and Stereochemistry in Biological Contexts

The three-dimensional arrangement of a molecule—its conformation and stereochemistry—plays a vital role in its interaction with biological targets. While specific conformational studies on this compound are not extensively documented in the reviewed literature, analysis of closely related structures provides valuable insights.

The planarity of the quinoline ring system itself is another important feature, providing a rigid scaffold for the presentation of various functional groups. This planarity can facilitate π–π stacking interactions with aromatic residues in a protein's active site, a common binding motif for heterocyclic drugs. acs.org While the specific compounds discussed are largely achiral, the introduction of chiral centers in novel analogues would add another layer of complexity, where one stereoisomer could exhibit significantly higher activity than others due to a better fit with the chiral environment of the biological target.

Future Directions and Research Perspectives

Exploration of New Synthetic Pathways for Improved Yields and Green Chemistry

Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and produce significant waste. ijpsjournal.comresearchgate.net The future of synthesizing Ethyl 7-aminoquinoline-3-carboxylate and its analogues lies in the development of more efficient and environmentally friendly methods.

Key areas of focus include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net

Green Catalysts and Solvents: The use of eco-friendly catalysts like p-toluenesulfonic acid and solvents such as water and ethanol (B145695) is being explored to minimize environmental impact. researchgate.nettandfonline.com

One-Pot Reactions: Designing multi-component reactions in a single step improves efficiency and reduces waste, aligning with the principles of green chemistry. researchgate.net

These modern approaches aim to make the synthesis of quinoline derivatives more sustainable and cost-effective for large-scale production. iipseries.org

Advanced Computational Modeling for Drug Design and Mechanism Elucidation

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, and it is expected to play a crucial role in the future development of drugs based on this compound. benthamdirect.com

Advanced computational techniques that will be pivotal include:

Molecular Docking: This method predicts the binding affinity and interaction of molecules with biological targets, helping to identify promising drug candidates. nih.govmdpi.com

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of molecules and their targets, helping to understand their mechanism of action. nih.govmdpi.com

ADMET Property Modeling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds in the early stages of drug discovery helps in selecting candidates with favorable pharmacological profiles. nih.govmdpi.com

These in silico methods accelerate the drug discovery process, reduce costs, and provide a deeper understanding of the molecular interactions that underpin therapeutic effects. researchgate.net

Expansion of Biological Activity Screening to Other Pathologies

The quinoline scaffold is known for its broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. ijpsjournal.comresearchgate.netcore.ac.uk While much research has focused on these areas, there is vast potential for exploring the efficacy of this compound derivatives against other diseases.

Future screening efforts could target:

Neurodegenerative Diseases: Given the role of quinoline derivatives in neurological conditions, exploring their potential in treating diseases like Alzheimer's and Parkinson's is a promising avenue. researchgate.netresearchgate.net

Viral Infections: The antiviral properties of quinoline compounds suggest that new derivatives could be effective against a range of viruses. benthamdirect.com

Cardiovascular Diseases: Investigating the effects of these compounds on cardiovascular targets could lead to new treatments for heart-related conditions. mdpi.com

Expanding the scope of biological screening will likely uncover new therapeutic applications for this versatile scaffold. researchgate.net

Development of this compound as a Lead Compound for Novel Therapeutic Agents

This compound serves as an excellent starting point for the development of new drugs. rsc.org Its structure can be readily modified to optimize its biological activity and pharmacokinetic properties.

The process of developing it as a lead compound involves:

Structural Modification: Introducing different functional groups to the quinoline ring can enhance its potency and selectivity for specific biological targets. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Analyzing how changes in the chemical structure affect biological activity provides valuable insights for designing more effective drugs. rsc.org

Preclinical Development: Promising candidates undergo rigorous testing to evaluate their safety and efficacy before they can be considered for clinical trials. mdpi.com

Through systematic optimization, this compound has the potential to be the foundation for a new generation of therapeutic agents. researchgate.netnih.gov

Investigation of Multi-Targeting Approaches with Quinoline Scaffold

The complexity of many diseases, such as cancer, often involves multiple biological pathways. mdpi.com Multi-target drugs, which can interact with several targets simultaneously, offer a promising therapeutic strategy. The quinoline scaffold is particularly well-suited for the design of multi-target agents. nih.govmdpi.com

Future research in this area will focus on:

Designing Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores can create compounds that inhibit multiple targets. mdpi.com

Targeting Key Cancer Pathways: Quinoline derivatives can be designed to inhibit proteins involved in cancer cell proliferation, survival, and metastasis, such as topoisomerase, bromodomains, and ATP-binding cassette transporters. nih.govmdpi.comnih.gov

Overcoming Drug Resistance: Multi-target agents can be more effective at overcoming the drug resistance that often develops with single-target therapies. mdpi.com

By leveraging the versatility of the quinoline scaffold, researchers can develop innovative multi-target therapies for a range of complex diseases.

常见问题

Q. Basic Research Focus

- Screening Protocols : Derivatives are tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar dilution or broth microdilution methods .

- MIC Determination : Minimum Inhibitory Concentration (MIC) values (e.g., 2–64 µg/mL) are calculated via serial dilution .

- Positive Controls : Compare activity to fluoroquinolones like ciprofloxacin .

How can researchers resolve contradictions in antimicrobial activity data across different studies?

Advanced Research Focus

Discrepancies may arise from variations in:

- Strain Selection : Use standardized strains (e.g., ATCC references) to ensure reproducibility .

- Assay Conditions : Control pH, temperature, and inoculum size rigorously.

- Statistical Analysis : Apply ANOVA or t-tests (with p < 0.05 significance) to validate differences in MIC values .

What role does this compound play in synthesizing tricyclic fluoroquinolone derivatives?

Advanced Research Focus

The compound serves as a precursor for tricyclic systems (e.g., pyrido[2,3-f]quinoxalines) via:

- Cyclocondensation : React with α-acetyl-N-arylhydrazonoyl chlorides to form diazenyl-substituted derivatives .

- Annulation : Use Gould-Jacobs reactions to fuse pyridine rings onto quinoline cores .

Key Metrics : Monitor regioselectivity via LC-MS and optimize solvent polarity (e.g., ethanol vs. DMSO) .

How can computational methods predict the regioselectivity of reactions involving this compound?

Q. Advanced Research Focus

- DFT Calculations : Model transition states to predict attack sites (e.g., C-8 vs. C-5 in electrophilic substitutions) .

- Molecular Docking : Simulate interactions with bacterial DNA gyrase to guide SAR studies .

- Software Tools : Use Gaussian or Schrödinger Suite for energy minimization and orbital analysis .

What strategies ensure the stability of this compound during storage and handling?

Q. Basic Research Focus

- Storage Conditions : Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC .

How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Q. Advanced Research Focus

- Modify Substituents : Introduce halogens (Cl, F) at C-7/C-6 or alkyl groups (e.g., cyclopropyl) at N-1 to enhance lipophilicity .

- Bioisosteric Replacement : Replace the ethyl ester with methyl or tert-butyl groups to assess pharmacokinetic impacts .

- 3D-QSAR : Build CoMFA/CoMSIA models using biological data to correlate substituent effects with activity .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Q. Advanced Research Focus

- By-product Management : Isolate intermediates via column chromatography or recrystallization (e.g., using EtOAc/hexane) .

- Solvent Recovery : Implement distillation or membrane filtration to reduce waste.

- Safety Protocols : Handle nitro precursors (potential mutagens) in fume hoods with PPE .

How can researchers validate the purity of this compound batches?

Q. Basic Research Focus

- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) to achieve ≥95% purity .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Melting Point : Compare observed mp (e.g., 180–182°C) to literature data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。